3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, hydroxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Nitration: This step introduces a nitro group onto the benzene ring.
Reduction: The nitro group is reduced to an amine.
Substitution: The amine group is substituted with the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(3-hydroxypropyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl)benzenesulfonamide
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3S/c1-18-8-2-3-13(18)14(19)6-7-17-22(20,21)10-4-5-12(16)11(15)9-10/h2-5,8-9,14,17,19H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUOYDZGSDOHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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